molecular formula C18H12FN3O3 B5355000 (1E)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE

(1E)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE

Cat. No.: B5355000
M. Wt: 337.3 g/mol
InChI Key: GUFXBJZPAYFDRL-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrazole ring, and a furo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The final step involves the formation of the furo[3,4-c]pyridine core through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The fluorophenyl group can undergo substitution reactions, introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for developing new treatments.

Industry

In the industrial sector, this compound is explored for its potential applications in materials science. Its unique properties can be harnessed to develop new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (1E)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity and resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-{[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE
  • (1E)-1-{[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE

Uniqueness

The uniqueness of (1E)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE lies in its fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs with different substituents.

Properties

IUPAC Name

(1E)-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O3/c1-9-6-13-14(25-18(24)15(13)17(23)21-9)7-11-8-20-22-16(11)10-2-4-12(19)5-3-10/h2-8H,1H3,(H,20,22)(H,21,23)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFXBJZPAYFDRL-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=C(NN=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=C(NN=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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